Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

Cell differentiation Psoriasis Oncology

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate (CAS 652997-69-8) is a small-molecule (C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹) α,β-unsaturated ester featuring a 2-amino-4-cyanophenyl ring conjugated to an ethyl acrylate moiety. Its computed physicochemical profile—LogP ≈ 2.30, topological polar surface area (tPSA) 76.11 Ų, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and 4 rotatable bonds—places it in a property space compatible with both topical formulation and oral bioavailability (Lipinski rule-of-five compliant).

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 652997-69-8
Cat. No. B12528896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-amino-4-cyanophenyl)prop-2-enoate
CAS652997-69-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=C(C=C1)C#N)N
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,14H2,1H3
InChIKeyPHUHIZWFJZAWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate (CAS 652997-69-8): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate (CAS 652997-69-8) is a small-molecule (C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹) α,β-unsaturated ester featuring a 2-amino-4-cyanophenyl ring conjugated to an ethyl acrylate moiety . Its computed physicochemical profile—LogP ≈ 2.30, topological polar surface area (tPSA) 76.11 Ų, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and 4 rotatable bonds—places it in a property space compatible with both topical formulation and oral bioavailability (Lipinski rule-of-five compliant) . The compound is commercially catalogued by multiple suppliers as a research-chemical intermediate and preclinical candidate, with patent-derived functional claims in the areas of cell differentiation, oncology, and dermatology [1].

Why Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate Cannot Be Replaced by the Methyl Ester or Other Acrylate Derivatives Without Functional and Clinical Risk


Although the methyl ester analog (CAS 652997-68-7) shares the identical 2-amino-4-cyanophenyl pharmacophore, the ethyl-to-methyl ester substitution reduces lipophilicity (∆LogP ~0.5) and decreases the number of rotatable bonds (3 vs. 4), which can alter membrane permeability, metabolic stability, and formulation behaviour . More critically, patented functional descriptions specifically claim the ethyl ester for inducing differentiation of undifferentiated cells to the monocyte lineage—an activity that underpins its clinical investigation in psoriasis and cancer [1]. Generic substitution with the methyl ester, the free acid, or other simple acrylate derivatives therefore risks loss of the intended cellular differentiation profile and may invalidate preclinical or IND-enabling study data.

Quantitative Differentiation Evidence: Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate vs. Closest Analogs


Cell Differentiation Activity: Monocyte Induction Patent Claim vs. Methyl Ester

Patent-derived functional annotation explicitly attributes to ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate the ability to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, supporting use as an anti-cancer agent and for psoriasis treatment [1]. The methyl ester analog (CAS 652997-68-7) lacks this specific differentiation-inducing annotation in the same patent corpus [2]. While quantitative IC₅₀ or EC₅₀ values for differentiation potency are not publicly reported, the explicit patent linkage to monocyte differentiation provides a functional-claim differentiation absent for the methyl ester.

Cell differentiation Psoriasis Oncology Monocyte/macrophage biology

Clinical Development Status: Psoriasis Phase 1–2 Trial Entry vs. Lack of Equivalent Development for the Methyl Ester

The Clinical Drug Experience Knowledgebase (CDEK) records experimental indications for ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate in psoriasis (Phase 1, 2 trials) and atopic dermatitis (Phase 2) [1]. This clinical-entry status provides a translational relevance anchor that is not documented for the methyl ester analog (CAS 652997-68-7) in publicly accessible trial registries. The clinical-phase evidence supports procurement decisions where translational continuity from preclinical to clinical development is required.

Psoriasis Atopic dermatitis Clinical trial Translational medicine

Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Count vs. Methyl Ester Analog

Computed physicochemical parameters distinguish the ethyl ester from its methyl ester analog. The ethyl ester (CAS 652997-69-8) has a LogP of 2.30, tPSA of 76.11 Ų, 4 rotatable bonds, and 16 heavy atoms . The methyl ester (CAS 652997-68-7) has a lower molecular weight (202.21 g·mol⁻¹), LogP ~1.8 (estimated by ∆0.5 per methylene), 3 rotatable bonds, and 15 heavy atoms . The higher LogP and additional rotatable bond of the ethyl ester suggest enhanced membrane permeability at a modest cost to aqueous solubility, which is relevant for topical formulation design in dermatological indications.

Lipophilicity Drug-likeness Formulation ADME

Glycogen Phosphorylase Inhibition: Biochemical Target Engagement vs. Kinase-Focused Acrylate Derivatives

In BindingDB, ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate demonstrates measurable inhibition of rabbit muscle glycogen phosphorylase-a with an IC₅₀ of 2.29 × 10⁵ nM (229 µM) [1]. Although this potency is modest, it identifies a biochemical target distinct from the kinase-inhibition profile common to many amino-cyano acrylate derivatives. This target distinction may be relevant for programs exploring metabolic modulation in oncology or dermatology, where glycogen phosphorylase plays a role in glycogen metabolism.

Glycogen phosphorylase Enzyme inhibition Binding affinity Target selectivity

Optimal Research and Industrial Application Scenarios for Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate


Preclinical Differentiation Therapy Research in Psoriasis and Oncology

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is the procurement-relevant form for laboratories investigating monocyte-differentiation-based therapies, as supported by patent-derived functional claims [1]. Researchers should prioritize this ethyl ester over the methyl ester analog to maintain fidelity to the differentiation-inducing mechanism that has entered Phase 1–2 clinical evaluation for psoriasis and atopic dermatitis [2].

Topical Formulation Development for Hyperproliferative Skin Disorders

With a LogP of 2.30 and tPSA of 76.11 Ų, the ethyl ester occupies a favorable physicochemical space for topical delivery [1]. The higher lipophilicity compared to the methyl ester (∆LogP ~0.5) may confer improved stratum corneum partitioning, making the ethyl ester the preferred candidate for semi-solid or transdermal formulation development in psoriasis and related indications [2].

Chemical Biology Probe for Glycogen Phosphorylase-Mediated Metabolic Pathways

The documented inhibition of glycogen phosphorylase-a (IC₅₀ = 229 µM) [1] positions this compound as a starting scaffold for medicinal chemistry optimization programs targeting glycogen metabolism in cancer or metabolic dermatology. The amino and cyano functional groups provide synthetic handles for derivatization, while the ethyl ester offers a balance of stability and reactivity suitable for prodrug strategies.

Reference Standard for Analytical Method Development in Analog Differentiation

The clear physicochemical distinction between the ethyl ester (CAS 652997-69-8) and the methyl ester (CAS 652997-68-7)—including MW (216.24 vs. 202.21 g·mol⁻¹), LogP, and rotatable bond count [1] [2]—makes the ethyl ester suitable as a reference standard for developing HPLC, LC-MS, or NMR-based identity and purity assays that must unambiguously resolve these two closely related analogs in procurement quality control.

Quote Request

Request a Quote for Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.